(1E)-1-[(1-BENZYL-4,6-DIMETHOXY-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Overview
Description
(1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with a furo[3,4-c]pyridine scaffold, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione typically involves multi-step organic reactions. The starting materials often include substituted indoles and furo[3,4-c]pyridine derivatives. Key steps may involve:
Condensation reactions: to form the indole core.
Methoxylation: to introduce methoxy groups.
Aldol condensation: to link the indole and furo[3,4-c]pyridine moieties.
Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or furo[3,4-c]pyridine rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products:
Oxidation products: Quinones.
Reduction products: Alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthetic chemistry: Used as a building block for more complex molecules.
Biology:
Biological probes: Used in studying biological pathways and interactions.
Enzyme inhibitors: Potential to act as inhibitors for specific enzymes.
Medicine:
Drug development: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry:
Material science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with receptors: , modulating signaling pathways.
Comparison with Similar Compounds
Indole derivatives: Compounds with similar indole structures.
Furo[3,4-c]pyridine derivatives: Compounds with similar furo[3,4-c]pyridine scaffolds.
Uniqueness:
Structural complexity: Combines features of both indole and furo[3,4-c]pyridine.
Functional groups:
This detailed overview highlights the significance of (1E)-1-[(1-Benzyl-4,6-dimethoxy-1H-indol-3-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione in various scientific domains
Properties
IUPAC Name |
(1E)-1-[(1-benzyl-4,6-dimethoxyindol-3-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-15-9-19-21(33-26(30)24(19)25(29)27-15)10-17-14-28(13-16-7-5-4-6-8-16)20-11-18(31-2)12-22(32-3)23(17)20/h4-12,14H,13H2,1-3H3,(H,27,29)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZWKUVGJVOMJP-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CN(C4=C3C(=CC(=C4)OC)OC)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CN(C4=C3C(=CC(=C4)OC)OC)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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